tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate
Description
Chemical Structure and Properties
tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate is a spirocyclic carbamate derivative characterized by a bicyclo[2.3]hexane ring system fused with a tert-butyl carbamate group. The spiro[2.3]hexane core introduces significant steric constraints and conformational rigidity, which are advantageous in medicinal chemistry for enhancing target binding specificity . The molecular weight of the compound is 197.28 g/mol, and it is primarily used as a synthetic intermediate in organic and pharmaceutical research .
Such compounds are valued in drug discovery for their ability to mimic bioactive conformations of peptides and small molecules, particularly in protease inhibitors and kinase modulators .
Properties
IUPAC Name |
tert-butyl N-spiro[2.3]hexan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-7-11(8)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFURYRVRJIKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate typically involves the reaction of spiro[2.3]hexane-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate serves as an important intermediate in organic synthesis due to its unique structural features. It can be utilized in the following ways:
- Synthesis of Heterocycles : The compound can be employed as a precursor for synthesizing various heterocyclic compounds through reactions involving nucleophiles and electrophiles.
- Functionalization Reactions : Its spirocyclic nature allows for selective functionalization, enabling the introduction of diverse functional groups that can enhance reactivity and biological activity.
Medicinal Chemistry
The biological activity of this compound is an area of active research, with several studies highlighting its potential therapeutic properties:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which is crucial for drug development targeting metabolic pathways.
- Binding Affinity Studies : Interaction studies using molecular docking simulations have been conducted to explore its binding affinity to various biological targets, including receptors and enzymes.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The findings revealed that the compound exhibits potent inhibitory action with a unique binding mode that differs from other known inhibitors, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound to enhance its biological activity. Various derivatives were created by modifying the spirocyclic structure, leading to compounds with improved potency against specific biological targets. This approach highlights the versatility of the compound in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related spirocyclic carbamates is presented below, focusing on key structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Spiro Ring Size and Substituents The spiro[2.3]hexane core in the target compound provides a compact, rigid scaffold, whereas larger spiro systems (e.g., bicyclo[3.3]heptane in ) offer increased steric bulk for modulating pharmacokinetic properties .
Functional Group Impact Amino Groups: Compounds like tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate enable further derivatization, such as coupling with carboxylic acids or participation in click chemistry . Hydroxyl Groups: Derivatives with hydroxymethyl (e.g., ) exhibit stronger intermolecular hydrogen bonds, as evidenced by shorter O–H···O distances (1.87 Å vs. 2.17 Å in tert-butyl N-hydroxycarbamate) .
Physicochemical Properties Molecular weights range from 197.28 to 243.30 g/mol, with higher values correlating to increased hydrophilicity (e.g., hydroxymethyl or amino substituents) . The tert-butyl group universally enhances metabolic stability by shielding the carbamate moiety from enzymatic degradation .
Applications in Drug Discovery
- The spiro[2.3]hexane derivatives are frequently employed as rigid scaffolds in kinase inhibitors (e.g., ) or as intermediates for PROTACs (Proteolysis-Targeting Chimeras) .
- Bicyclo[2.1.1]hexane derivatives (–18) are emerging in peptide mimetics due to their improved bioavailability and target engagement .
Research Findings and Data
Hydrogen-Bonding Analysis
Comparative hydrogen-bond metrics from crystallographic studies:
Biological Activity
tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate is a compound characterized by its unique spirocyclic structure, which imparts distinct physical and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer effects. Understanding its biological activity is essential for exploring its therapeutic applications.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Its spirocyclic structure allows it to fit into unique binding sites, potentially modulating their activity. For instance, studies indicate that this compound may inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), both of which are crucial in inflammatory processes and neurodegenerative diseases.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Anti-inflammatory Activity : The compound has been shown to reduce inflammation by inhibiting COX-2, a key enzyme in the inflammatory pathway.
- Neuroprotective Effects : By inhibiting AChE, it may help in conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish these findings conclusively.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate | C11H19NO3 | Hydroxyl group may enhance solubility |
| Tert-butyl N-(5-aminospiro[2.3]hexan-1-yl)carbamate | C11H20N2O2 | Amino group potentially increases biological activity |
| Tert-butyl N-{[1-(hydroxymethyl)spiro[2.3]hexan-1-yl]methyl}carbamate | C12H23NO3 | Hydroxymethyl group could affect binding interactions |
This table illustrates how the unique spirocyclic structure of this compound provides distinct reactivity and stability compared to similar compounds, making it a valuable candidate for further research.
Case Studies and Research Findings
Recent studies have focused on elucidating the interaction of this compound with various biological targets:
- Inhibition of COX Enzymes : A study demonstrated that the compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis, which is crucial for inflammation management.
- Neuroprotective Mechanisms : Research highlighted its potential role in protecting neuronal cells from oxidative stress by modulating the Keap1/Nrf2 pathway, which is vital for cellular defense against oxidative damage.
- Antimicrobial Activity : Investigations into its antimicrobial properties showed that it could inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves condensation reactions using coupling reagents. For example:
- Method A : Condensation of tert-butyl carbamate precursors with spiro[2.3]hexan-1-amine derivatives in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions (e.g., nitrogen atmosphere) .
- Method B : Multi-step reactions involving Boc-protection of the amine group followed by cyclization to form the spiro system .
Q. Key considerations :
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and stability.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.
| Synthetic Route | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DCM, RT | 60–75% | |
| Boc-protection/cyclization | Boc₂O, DMAP, THF | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 228.16 for C₁₁H₁₈N₂O₂) .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for spiro-carbamate derivatives?
Answer:
- Cross-validation : Use multiple refinement tools (e.g., SHELXL for crystallography and Gaussian for DFT calculations) to compare bond lengths/angles.
- Data Quality : Ensure high-resolution crystallographic data (≤1.0 Å) to reduce model bias.
- Example : A 2016 study resolved discrepancies in tert-butyl carbamate derivatives by combining SHELX-refined structures with Hirshfeld surface analysis .
Q. What methodological considerations are critical when studying the pH-dependent stability of tert-butyl carbamate derivatives in biological assays?
Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs).
- Mechanistic Insight : Carbamates hydrolyze under acidic conditions (pH < 4) via protonation of the carbonyl oxygen, accelerating cleavage. Stabilizing additives (e.g., 1% DMSO) may prolong shelf life .
Q. How can advanced crystallographic refinement tools like SHELXL improve structural determination accuracy for strained spiro systems?
Answer:
Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions in tert-butyl carbamate derivatives?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Leaving Groups : Tosylates or mesylates improve reaction rates compared to halides.
- Case Study : A 2024 study achieved 85% yield in spirocyclization using a tosylate leaving group and K₂CO₃ as a base in acetonitrile .
Q. How do steric effects from the tert-butyl group influence the reactivity of the carbamate moiety in cross-coupling reactions?
Answer:
- Steric Hindrance : The tert-butyl group reduces accessibility to the carbamate’s electrophilic carbonyl, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings.
- Kinetic Studies : Second-order rate constants decrease by ~40% compared to methyl carbamates, as shown in Suzuki-Miyaura reactions .
Q. What strategies mitigate racemization during the synthesis of chiral spiro-carbamate derivatives?
Answer:
- Low-Temperature Reactions : Conduct reactions at –20°C to slow enantiomer interconversion.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Analytical Control : Monitor enantiomeric excess (ee) via chiral HPLC with a Chiralpak AD-H column .
Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the bioactivity of spiro-carbamate analogs?
Answer:
- Key Modifications :
- Spiro Ring Expansion : Replace hexan-1-yl with heptan-1-yl to improve binding to hydrophobic enzyme pockets.
- Electron-Withdrawing Substituents : Fluorine at the spiro position increases metabolic stability (e.g., t₁/₂ improved from 2.1 to 4.7 hrs in microsomal assays) .
- SAR Table :
| Modification | Bioactivity (IC₅₀) | Metabolic Stability |
|---|---|---|
| Spiro[2.3]hexan-1-yl | 12 nM | t₁/₂ = 2.1 hrs |
| Spiro[2.4]heptan-1-yl | 8 nM | t₁/₂ = 4.7 hrs |
Q. What are the best practices for reconciling conflicting spectral data in multi-step syntheses of tert-butyl carbamates?
Answer:
- Stepwise Analysis : Isolate intermediates (e.g., via TLC) and characterize each step individually.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex spiro systems.
- Contradiction Example : A 2023 study resolved misassigned ¹³C peaks in a spiro intermediate by comparing experimental data with computed NMR shifts (δcalc vs. δexp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
